Cardioxane

Descripción

DEXRAZOXANE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for cardiomyopathy and breast cancer and has 11 investigational indications.

An antimitotic agent with immunosuppressive properties. Dexrazoxane, the (+)-enantiomorph of razoxane, provides cardioprotection against anthracycline toxicity. It appears to inhibit formation of a toxic iron-anthracycline complex. The Food and Drug Administration has designated dexrazoxane as an orphan drug for use in the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy.

Structure

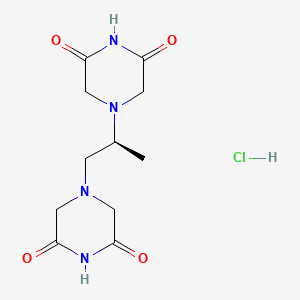

3D Structure of Parent

Propiedades

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149003-01-0, 1263283-43-7 | |

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Cardioprotective Mechanisms of Dexrazoxane

This in-depth technical guide navigates the intricate molecular mechanisms underpinning the cardioprotective effects of dexrazoxane (Cardioxane), a critical agent in mitigating the cardiotoxicity associated with anthracycline chemotherapy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the prevailing theories, supported by experimental evidence and detailed protocols, to foster a deeper understanding of this vital therapeutic intervention.

The Clinical Imperative: Anthracycline-Induced Cardiotoxicity

Anthracyclines, such as doxorubicin, are potent and widely used chemotherapeutic agents. However, their clinical utility is often constrained by a dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1] This cardiac damage is multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage in cardiomyocytes.[2] The pressing need for effective cardioprotective strategies has led to the development and clinical adoption of dexrazoxane.

Deconstructing the Protective Pathways: A Tale of Two Mechanisms

The cardioprotective action of dexrazoxane has been a subject of extensive research, leading to two primary hypotheses: the historical iron chelation theory and the more recently substantiated topoisomerase II inhibition model.

The Iron Chelation Hypothesis: A Foundational Concept

The initial understanding of dexrazoxane's cardioprotective effects centered on its role as a potent intracellular iron chelator.[3] Anthracyclines can form complexes with iron, which then catalyze the production of highly damaging ROS through redox cycling.[3] Dexrazoxane is a prodrug that is hydrolyzed in vivo to its active, open-ring metabolite, ADR-925. This metabolite, a structural analog of EDTA, was thought to chelate intracellular iron, thereby preventing the formation of the anthracycline-iron complex and subsequent ROS generation.[4]

The Topoisomerase IIβ Inhibition Paradigm: A Paradigm Shift

While iron chelation likely contributes to some degree of protection, a growing body of evidence points to the inhibition of topoisomerase IIβ (TOP2B) as the primary mechanism of dexrazoxane-mediated cardioprotection.[5][6] Anthracyclines exert their anticancer effects by targeting topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, leading to DNA double-strand breaks and apoptosis. However, in terminally differentiated cardiomyocytes, which predominantly express TOP2B, anthracyclines also "poison" this isoform. This leads to TOP2B-mediated DNA double-strand breaks, triggering a cascade of events that culminates in mitochondrial dysfunction and cardiomyocyte death.[5]

Dexrazoxane acts as a catalytic inhibitor of TOP2B. It binds to the enzyme and locks it in a closed-clamp conformation, preventing it from interacting with DNA and, consequently, averting the anthracycline-induced DNA damage.[7] Crucially, studies have shown that the cardioprotective effect of dexrazoxane is independent of the iron-chelating ability of its metabolite, ADR-925.[5][6]

Caption: Dual mechanisms of dexrazoxane's cardioprotection.

Experimental Validation: Protocols and Methodologies

The elucidation of dexrazoxane's mechanism of action relies on a suite of robust experimental techniques. The following protocols provide a framework for investigating its cardioprotective effects.

Assessing Topoisomerase IIβ Activity: The Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated DNA networks, a key step in its enzymatic cycle. Inhibition of this activity by dexrazoxane can be quantified.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA) as the substrate, recombinant human TOP2B, and reaction buffer (55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin; pH 7.5).[8]

-

Inhibitor Addition: Add varying concentrations of dexrazoxane or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions for 30 minutes at 37°C to allow for the decatenation reaction to proceed.

-

Termination and Electrophoresis: Stop the reaction and run the samples on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles and linears. Quantify the degree of decatenation to determine the inhibitory effect of dexrazoxane.[8]

Quantifying DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Treat cardiomyocytes with anthracycline in the presence or absence of dexrazoxane. Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.[9] Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[9][10]

Monitoring TOP2B Protein Levels: Western Blotting

Western blotting allows for the detection and quantification of specific proteins, such as TOP2B, in cell lysates.

Protocol:

-

Sample Preparation: Lyse cardiomyocytes treated with anthracycline and/or dexrazoxane and determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][12]

-

Blocking: Block the membrane with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for TOP2B, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[13]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[11]

-

Imaging and Analysis: Capture the light signal using a CCD camera or X-ray film and quantify the band intensity to determine the relative amount of TOP2B protein.

Assessing Intracellular Iron Chelation: Calcein Fluorescence Assay

This assay utilizes the fluorescent probe calcein, whose fluorescence is quenched by iron. Chelation of iron by agents like ADR-925 restores calcein fluorescence.

Protocol:

-

Cell Loading: Load cells (e.g., K562 erythroleukemia cells) with the acetoxymethyl ester of calcein (calcein-AM), which is cell-permeant and becomes fluorescent and membrane-impermeant upon intracellular esterase cleavage.[14]

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the calcein-loaded cells. A portion of the fluorescence will be quenched by the intracellular labile iron pool.

-

Chelator Addition: Add dexrazoxane (which will be hydrolyzed to ADR-925) or a control to the cells.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence indicates that the chelator is removing iron from calcein.[14]

-

Data Analysis: The rate and extent of fluorescence recovery are proportional to the chelator's ability to permeate the cell and bind intracellular iron.

Caption: Experimental workflow for investigating dexrazoxane's mechanism.

Quantitative Evidence: Preclinical and Clinical Data

The cardioprotective efficacy of dexrazoxane has been demonstrated in numerous preclinical and clinical studies.

Preclinical Animal Studies

| Animal Model | Anthracycline | Dexrazoxane:Anthracycline Ratio | Outcome | Reference |

| Mice | Doxorubicin | 5:1, 10:1, 20:1 | Dose-dependent decrease in cardiomyopathy score | [15] |

| Rats | Doxorubicin | 20:1 | Reduced cardiomyopathy score | [15] |

| Dogs | Doxorubicin | 20:1 | Significantly reduced cardiomyopathy score | [15] |

| Rats | Doxorubicin + Trastuzumab | N/A | Increased body weight, improved survival, reduced cardiomyocyte apoptosis | [16] |

| Rats | Myocardial Infarction Model | 125 mg/kg | Improved fractional shortening and ejection fraction | [17] |

Clinical Trials in Cancer Patients

| Patient Population | Anthracycline | Key Finding | Reference |

| Advanced Breast Cancer | Epirubicin | Cardiotoxicity: 7.3% with dexrazoxane vs. 23.1% in control (P=0.006) | [18] |

| Advanced/Metastatic Breast Cancer | Anthracycline-based | Cardiac events: 13% with dexrazoxane vs. 39% in control (P<0.001) | |

| Breast Cancer (meta-analysis) | Anthracycline-based | Reduced risk of clinical heart failure (RR: 0.19) and cardiac events (RR: 0.36) | [19] |

| Children and Adults (Cochrane Review) | Anthracyclines | Reduced clinical heart failure in adults (RR: 0.22) | |

| Pediatric Solid Tumors | Anthracyclines | Significant decrease in cardiotoxicity with no negative impact on survival | [20] |

Conclusion and Future Directions

The evidence strongly supports that the primary cardioprotective mechanism of dexrazoxane against anthracycline-induced cardiotoxicity is the catalytic inhibition of topoisomerase IIβ, thereby preventing DNA damage in cardiomyocytes. While the historical iron chelation hypothesis may play a secondary role, the TOP2B-centric model provides a more comprehensive explanation for its clinical efficacy.

Future research should focus on developing more selective TOP2B inhibitors to potentially enhance cardioprotection while minimizing any off-target effects. Additionally, refining patient selection criteria to identify individuals at the highest risk of cardiotoxicity will optimize the clinical application of dexrazoxane and further improve outcomes for cancer patients receiving anthracycline-based therapies.

References

- 1. Dexrazoxane reduces cardiotoxicity among cancer patients on anthracycline [medicaldialogues.in]

- 2. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardioprotective effect of the iron chelator dexrazoxane (ICRF-187) on anthracycline-mediated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. our.oakland.edu [our.oakland.edu]

- 10. researchtweet.com [researchtweet.com]

- 11. bosterbio.com [bosterbio.com]

- 12. nacalai.com [nacalai.com]

- 13. origene.com [origene.com]

- 14. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

- 18. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving epirubicin chemotherapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dexrazoxane as a Topoisomerase II Inhibitor in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of dexrazoxane, a bisdioxopiperazine agent, focusing on its role as a catalytic inhibitor of topoisomerase II (Topo II) in the context of cancer cell biology. While clinically renowned for its cardioprotective effects during anthracycline chemotherapy, the direct cytotoxic and modulatory activities of dexrazoxane in oncology are of significant interest. This document delves into the nuanced mechanism of action that distinguishes dexrazoxane from Topo II poisons, details the downstream cellular consequences of its activity, provides validated experimental protocols for its study, and discusses its complex role in cancer therapy.

Part 1: The Core Biology of Topoisomerase II and Its Inhibition

Topoisomerase II: The Essential Genome Architect and Oncological Target

DNA topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1] In highly proliferative cancer cells, the demand for Topo II activity is immense, as the enzyme is required to resolve the DNA tangles and supercoils that form during rapid cell division. This dependency makes Topo II a prime target for anticancer therapeutics.[2]

There are two major isoforms in mammalian cells:

-

Topoisomerase IIα (TOP2A): Its expression is cell cycle-dependent, peaking in the G2/M phase. It is the primary target for most clinically successful Topo II-targeting anticancer drugs due to its essential role in decatenating newly replicated chromosomes.[1][3]

-

Topoisomerase IIβ (TOP2B): This isoform is expressed throughout the cell cycle and in terminally differentiated, non-proliferating cells, like cardiomyocytes.[4][5] It is primarily involved in transcriptional regulation. The off-target toxicity of some Topo II inhibitors, particularly cardiotoxicity, is often attributed to their effects on TOP2B.[6][7]

A Tale of Two Inhibitors: Catalytic Inhibition vs. Poisoning

Compounds that interfere with Topo II are broadly classified into two categories: catalytic inhibitors and poisons.[8][9] Understanding this distinction is fundamental to comprehending the unique profile of dexrazoxane.

-

Topoisomerase II Poisons: This class, which includes highly effective chemotherapeutics like doxorubicin and etoposide, acts by stabilizing the "cleavage complex"—a transient intermediate in the Topo II catalytic cycle where the enzyme is covalently bound to the 5' ends of the DNA after creating a double-strand break (DSB).[7][8] By preventing the re-ligation of this break, poisons convert the essential enzyme into a cellular toxin that generates permanent, lethal DSBs, triggering a robust DNA damage response and apoptosis.[9]

-

Catalytic Inhibitors: Dexrazoxane belongs to this class. Instead of stabilizing the cleavage complex, catalytic inhibitors interfere with other steps of the enzyme's cycle.[7][9] Dexrazoxane specifically locks the two ATPase domains of the Topo II homodimer in a "closed-clamp" conformation after ATP hydrolysis, preventing ATP turnover and resetting of the enzyme for another catalytic round.[10] This traps the enzyme on the DNA without inducing a permanent break, thereby inhibiting its overall catalytic activity.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]

- 12. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iron Chelation Properties and Cardioprotective Mechanisms of Dexrazoxane and its Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the cardioprotective effects of dexrazoxane against anthracycline-induced cardiotoxicity were primarily attributed to the iron-chelating properties of its chief metabolite, ADR-925. This guide delves into the intricate biochemistry of dexrazoxane, providing a comprehensive analysis of its metabolic pathway and the iron chelation capabilities of its derivatives. However, in light of recent paradigm-shifting research, this document also critically examines the emergent and compelling evidence for an alternative, and likely predominant, mechanism of action: the inhibition of topoisomerase II beta (TOP2B) by the parent drug. By synthesizing historical perspectives with contemporary findings, this guide offers a nuanced and complete technical overview for researchers in the field. We will explore the causality behind experimental designs, present detailed protocols for key assays, and provide a robust framework for understanding the dual-character of dexrazoxane's biological activity.

Introduction: The Enduring Challenge of Anthracycline Cardiotoxicity and the Role of Dexrazoxane

Anthracyclines, such as doxorubicin, are a cornerstone of many chemotherapeutic regimens, valued for their potent anti-neoplastic activity[1]. Their clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity that can lead to irreversible cardiomyopathy and congestive heart failure[2][3]. The prevailing hypothesis for this cardiotoxicity has long been the generation of reactive oxygen species (ROS) through iron-anthracycline complexes, leading to oxidative stress and damage to cardiomyocytes[1][4].

Dexrazoxane (ICRF-187) is the only clinically approved agent for mitigating this cardiotoxicity[2][5]. Historically, it was conceptualized as a prodrug. The prevailing belief was that its efficacy stemmed from its hydrolysis into the open-ring metabolite, ADR-925, a potent iron chelator structurally analogous to EDTA[1][4]. This guide will first explore this classical mechanism in detail before pivoting to the more recent and strongly supported hypothesis involving topoisomerase II beta (TOP2B).

The Metabolic Journey of Dexrazoxane: From Prodrug to Active Metabolite

Dexrazoxane is a water-soluble, ring-closed bisdioxopiperazine that readily permeates cell membranes[1]. Once intracellular, it undergoes a two-step hydrolysis process to yield its ultimate, and historically considered "active," metabolite, ADR-925[1][6]. This conversion can occur non-enzymatically under physiological conditions, although the process can be influenced by the presence of certain metal ions[4].

The hydrolysis proceeds through one-ring opened intermediates (often referred to as B and C) before the complete opening of the second ring to form ADR-925[1][7]. This metabolic activation is crucial, as dexrazoxane itself has negligible iron-binding capacity.

Figure 1: A simplified diagram illustrating the metabolic hydrolysis of dexrazoxane to its open-ring metabolite, ADR-925.

The Iron Chelation Hypothesis: A Detailed Examination

The iron chelation hypothesis posits that the cardioprotective effects of dexrazoxane are mediated by ADR-925's ability to sequester intracellular iron. This mechanism is predicated on the following steps:

-

Iron Sequestration : ADR-925, with its EDTA-like structure, is a highly effective chelator of ferric (Fe³⁺) and ferrous (Fe²⁺) ions[4].

-

Prevention of ROS Formation : By binding to intracellular iron, ADR-925 is thought to prevent the formation of iron-anthracycline complexes. These complexes are believed to catalyze the production of highly damaging reactive oxygen species, such as the hydroxyl radical, via the Fenton and Haber-Weiss reactions[1][8].

-

Displacement of Iron : ADR-925 may also displace iron that is already complexed with anthracyclines, thereby inactivating their redox cycling capabilities[1][4].

The diagram below illustrates the proposed protective mechanism based on iron chelation.

Figure 2: The proposed mechanism of cardioprotection via iron chelation by ADR-925.

Investigating Iron Chelation: Experimental Protocols

The assessment of a compound's iron-chelating ability is fundamental to validating the iron chelation hypothesis. A variety of in vitro and cell-based assays can be employed for this purpose.

Spectrophotometric Ferrous Ion-Chelating (FIC) Assay

This assay is a widely used method to determine the ferrous ion (Fe²⁺) chelating capacity of a substance.

-

Principle : The assay is based on the competition between the test compound and ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance[8][9].

-

Step-by-Step Protocol :

-

Prepare a stock solution of the test compound (e.g., ADR-925) in a suitable solvent (e.g., deionized water).

-

In a 96-well plate, add 50 µL of various concentrations of the test compound to triplicate wells.

-

Add 50 µL of a working solution of ferrous sulfate (FeSO₄) to the test wells. For background wells, add 50 µL of deionized water[9].

-

Incubate the plate at room temperature for 10 minutes to allow for chelation to occur.

-

Initiate the colorimetric reaction by adding 100 µL of a working ferrozine solution to all wells[9].

-

After a 10-minute incubation at room temperature, measure the absorbance at 562 nm using a microplate reader.

-

EDTA can be used as a positive control[9]. The chelating activity is calculated as a percentage inhibition of ferrozine-Fe²⁺ complex formation.

-

Intracellular Iron Chelation Assay using Calcein

This cell-based assay provides a more biologically relevant assessment of a compound's ability to chelate iron within a cellular environment.

-

Principle : Calcein-AM is a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily iron. An effective intracellular iron chelator will sequester iron from calcein, leading to a recovery of fluorescence[10][11].

-

Step-by-Step Protocol :

-

Culture a suitable cell line (e.g., H9c2 cardiomyoblasts) to an appropriate confluency.

-

Load the cells with Calcein-AM by incubating them in a medium containing the dye.

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the baseline fluorescence of the calcein-loaded cells.

-

Add the test compound (e.g., ADR-925) at various concentrations to the cells.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates intracellular iron chelation.

-

The rate and extent of fluorescence recovery can be used to quantify the efficacy of the chelator[11].

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as iron complexes and free radicals.

-

Principle : EPR can be used to directly detect and quantify the "chelatable" or "labile" iron pool within cells. By treating cells with a strong, cell-permeable iron chelator like desferrioxamine (DFO), the intracellular free iron is converted into a DFO-Fe³⁺ complex, which has a characteristic EPR signal at g = 4.3. The intensity of this signal is proportional to the amount of chelatable iron[12][13]. The effect of other chelators, like ADR-925, can be assessed by their ability to compete with DFO or to reduce the iron-induced generation of free radicals, which can also be detected by EPR using spin-trapping agents[12].

A Paradigm Shift: The Topoisomerase II Beta (TOP2B) Inhibition Mechanism

While the iron chelation hypothesis is chemically plausible, a growing body of evidence has challenged its primacy in the cardioprotective effect of dexrazoxane[5][7]. Several key findings have led to this paradigm shift:

-

Lack of Protection by ADR-925 : Studies have shown that direct administration of ADR-925, even at intracellular concentrations matching or exceeding those achieved with dexrazoxane administration, fails to protect cardiomyocytes from anthracycline-induced toxicity in both in vitro and in vivo models[5][7][10].

-

Cardioprotection by Dexrazoxane Itself : The parent drug, dexrazoxane, has been shown to be protective, suggesting that it is not merely a prodrug[5][7].

-

The Role of TOP2B : Recent research has identified TOP2B as a key mediator of anthracycline-induced cardiotoxicity. Doxorubicin traps TOP2B in a complex with DNA, leading to DNA double-strand breaks and subsequent cell death. Dexrazoxane, but not ADR-925, has been shown to inhibit and deplete TOP2B, thereby preventing this doxorubicin-induced genotoxicity[7][14].

This has led to a new mechanistic model where dexrazoxane acts as a TOP2B poison, preventing the enzyme from being trapped by doxorubicin on the DNA of cardiomyocytes.

Figure 3: The proposed cardioprotective mechanism of dexrazoxane via inhibition of topoisomerase II beta (TOP2B).

Experimental Workflow for Investigating the TOP2B Mechanism

Validating the TOP2B inhibition mechanism requires a different set of experimental approaches compared to those used for studying iron chelation.

Figure 4: A typical experimental workflow for investigating the role of TOP2B in dexrazoxane's cardioprotective mechanism.

Synthesizing the Evidence: A Dual-Mechanism Perspective?

The compelling evidence for the TOP2B inhibition mechanism does not necessarily entirely negate the potential contribution of iron chelation. It is possible that both mechanisms play a role, albeit to different extents. The primary, clinically relevant cardioprotective effect appears to be mediated by the parent drug's interaction with TOP2B[5][7]. However, the potent iron-chelating properties of ADR-925 may still contribute to a reduction in oxidative stress, although this effect alone is insufficient to prevent anthracycline-induced cardiotoxicity[10].

This dual perspective is crucial for future drug development efforts. While the focus has shifted towards TOP2B, understanding the full spectrum of dexrazoxane's and its metabolites' biological activities remains a key area of research.

Conclusion and Future Directions

The story of dexrazoxane is a fascinating example of the evolution of scientific understanding. What was once thought to be a simple case of a prodrug delivering an iron chelator has been revealed to be a more complex interplay of mechanisms. The current evidence strongly supports the inhibition of TOP2B by dexrazoxane as the primary driver of its cardioprotective effects against anthracycline-induced cardiotoxicity[5][7][14].

For researchers and drug development professionals, this has several key implications:

-

Re-evaluation of Screening Strategies : Future screening for cardioprotective agents should not be limited to iron chelators. Assays for TOP2B inhibition should be incorporated.

-

New Therapeutic Targets : The validation of TOP2B as the key target opens up new avenues for the design of more specific and potent cardioprotective drugs.

-

Further Mechanistic Studies : While the TOP2B mechanism is compelling, further research is needed to fully elucidate the downstream signaling pathways and to determine if there are any synergistic effects with the iron chelation properties of ADR-925.

This guide has aimed to provide a comprehensive and technically detailed overview of the current understanding of dexrazoxane's mechanisms of action. By appreciating both the historical iron chelation hypothesis and the more recent TOP2B inhibition paradigm, researchers will be better equipped to advance the field of cardioprotection in oncology.

References

- 1. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. zen-bio.com [zen-bio.com]

- 10. The metabolites of the cardioprotective drug dexrazoxane do not protect myocytes from doxorubicin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EPR study of antioxidant activity of the iron chelators pyoverdin and hydroxypyrid-4-one in iron-loaded hepatocyte culture: comparison with that of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

A Comprehensive Technical Guide to the Long-Term Effects of Cardioxane (Dexrazoxane) Administration in Animal Models

Introduction: The Double-Edged Sword of Anthracyclines and the Rise of a Cardioprotector

Anthracycline chemotherapeutics, such as doxorubicin (DOX), are potent and widely used agents in the fight against a spectrum of cancers. However, their clinical utility is often hampered by a dose-dependent and cumulative cardiotoxicity, which can lead to irreversible cardiomyopathy and congestive heart failure, sometimes years after treatment has concluded.[1] This long-term adverse effect poses a significant challenge, particularly in pediatric oncology and for long-term cancer survivors.[2] In response to this critical need, Cardioxane, the brand name for the drug dexrazoxane (DZR), emerged as the only clinically approved cardioprotective agent to mitigate anthracycline-induced cardiotoxicity.[3]

This in-depth technical guide provides a comprehensive overview of the long-term effects of dexrazoxane administration in preclinical animal models. We will delve into the mechanistic underpinnings of its cardioprotective action, detail the experimental designs and methodologies used to evaluate its long-term efficacy and safety, and synthesize the key findings from decades of research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evidence that forms the basis of dexrazoxane's clinical use and to inform the design of future studies in cardioprotection.

Section 1: Mechanistic Insights into Dexrazoxane's Cardioprotective Actions

The cardioprotective effects of dexrazoxane are multifaceted, with two primary mechanisms being extensively investigated and validated in animal models: iron chelation and modulation of topoisomerase IIβ.

Iron Chelation and Mitigation of Oxidative Stress

One of the principal mechanisms of anthracycline-induced cardiotoxicity involves the generation of reactive oxygen species (ROS). Doxorubicin forms a complex with iron, which then catalyzes the production of highly damaging hydroxyl radicals within cardiomyocytes.[1] The myocardium is particularly vulnerable to this oxidative stress due to its relatively low levels of protective enzymes like superoxide dismutase and catalase.[1]

Dexrazoxane is a cyclic derivative of EDTA and acts as a prodrug.[4] It is hydrolyzed intracellularly to its active, open-ring metabolite, ADR-925, which is a potent iron chelator.[4][5] By binding to intracellular iron, ADR-925 prevents the formation of the doxorubicin-iron complex, thereby inhibiting the generation of ROS and subsequent lipid peroxidation and mitochondrial damage.[1][6]

Figure 1: Dexrazoxane's Iron Chelation Mechanism. This diagram illustrates how dexrazoxane's active metabolite, ADR-925, chelates intracellular iron, thereby preventing the formation of the cardiotoxic doxorubicin-iron complex and subsequent ROS-mediated damage.

Modulation of Topoisomerase IIβ

More recent evidence has pointed to the crucial role of topoisomerase IIβ (Top2β) in anthracycline-induced cardiotoxicity. While doxorubicin's anti-cancer effects are primarily mediated through its interaction with topoisomerase IIα (Top2α) in rapidly dividing cancer cells, its cardiotoxic effects are linked to its interaction with Top2β, which is the predominant isoform in quiescent cardiomyocytes. The binding of doxorubicin to Top2β leads to DNA double-strand breaks and activates pathways leading to mitochondrial dysfunction and cell death.

Dexrazoxane has been shown to act as a catalytic inhibitor of Top2β. It can also lead to a transient depletion of Top2β protein levels in the heart.[7] By interfering with the interaction between doxorubicin and Top2β, dexrazoxane prevents the DNA damage that is a critical initiating event in the cascade of cardiotoxicity.

Section 2: Long-Term Cardioprotective Efficacy in Animal Models

The long-lasting protective effect of dexrazoxane against anthracycline-induced cardiomyopathy has been robustly demonstrated across a variety of animal models, including mice, rats, rabbits, dogs, and swine.[8] These preclinical studies have been highly predictive of its clinical efficacy.

Rodent Models: Establishing a Foundation

Rat and mouse models have been instrumental in defining the dose-response relationship and the long-term benefits of dexrazoxane. In a 35-week study in Sprague-Dawley rats, dexrazoxane provided significant cardioprotection against doxorubicin- and epirubicin-induced cardiomyopathy, with the protective effects lasting for a duration equivalent to 25 years in human time.[9] Studies in mice have shown that dexrazoxane dose-dependently reduces the severity of doxorubicin-induced cardiac lesions, with optimal protection achieved at dexrazoxane-to-doxorubicin dose ratios of 10:1 to 20:1.[8][10]

Long-term follow-up in Wistar rats demonstrated that dexrazoxane not only prevents the clinical and histological signs of cardiomyopathy but also protects myocardial mitochondria from late-onset genetic and functional damage.[6][11]

Larger Animal Models: Bridging the Translational Gap

Studies in larger animal models, such as rabbits and dogs, have provided further validation of dexrazoxane's long-term cardioprotective effects and have been crucial for understanding its pharmacokinetics. In rabbits, early intervention with dexrazoxane was shown to be more effective than delayed administration in preventing left ventricular dysfunction and mitochondrial damage following chronic daunorubicin treatment.[12] Preclinical studies in dogs have also demonstrated the safety and cardioprotective efficacy of dexrazoxane when administered concurrently with doxorubicin.[13]

Summary of Cardioprotective Outcomes

The long-term administration of dexrazoxane in conjunction with anthracyclines in animal models has consistently resulted in significant improvements in multiple cardiac parameters.

| Parameter | Observation in Animal Models | Key Findings |

| Cardiac Function | Preservation of Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[14][15] | Dexrazoxane-treated groups consistently show significantly higher LVEF and FS compared to animals receiving anthracyclines alone.[14][15] |

| Histopathology | Reduced incidence and severity of myocardial lesions, including vacuolization, myofibrillar loss, and fibrosis.[9][16] | Morphological grading of cardiac tissue reveals a marked reduction in cellular damage in dexrazoxane-treated animals.[9] |

| Biomarkers | Lower levels of cardiac troponin I (cTnI) and malondialdehyde (MDA), a marker of oxidative stress.[14][15] | Dexrazoxane significantly attenuates the release of markers of cardiac injury and oxidative damage.[14][15] |

| Mitochondrial Integrity | Prevention of ultrastructural, genetic, and functional damage to cardiac mitochondria.[6][11] | Dexrazoxane shields mitochondria from chronic doxorubicin exposure, preserving their function.[6] |

| Survival | Improved overall survival rates in animals treated with anthracyclines.[14] | Studies have reported significantly higher survival rates in animals receiving dexrazoxane alongside chemotherapy.[14] |

Section 3: Key Experimental Protocols for Assessing Long-Term Effects

The evaluation of the long-term effects of dexrazoxane in animal models requires a multi-pronged approach, combining functional, biochemical, and histological assessments. Below are detailed, field-proven protocols that form a self-validating system for assessing cardioprotection.

Chronic Dosing Regimen and Animal Model Selection

The choice of animal model and dosing regimen is critical for recapitulating the chronic, cumulative nature of anthracycline cardiotoxicity.

Protocol 3.1: Chronic Doxorubicin-Induced Cardiotoxicity Model in Rats

-

Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 8-10 weeks old at the start of the study.

-

Group Allocation: Randomly assign animals to at least three groups: Vehicle Control (saline), Doxorubicin alone, and Doxorubicin + Dexrazoxane.

-

Dosing Regimen:

-

Administer doxorubicin intravenously (e.g., via tail vein) at a dose of 1-2 mg/kg once weekly for 7-10 consecutive weeks.[9]

-

For the cardioprotection group, administer dexrazoxane intraperitoneally at a 10:1 or 20:1 dose ratio relative to doxorubicin, approximately 30 minutes before each doxorubicin injection.[8][9]

-

-

Long-Term Observation: Following the final dose, maintain the animals for an extended period (e.g., up to 35 weeks) to monitor for the development of delayed cardiomyopathy.[9]

Figure 2: Experimental Workflow for a Long-Term Cardiotoxicity Study. This diagram outlines the key phases of a typical preclinical study designed to evaluate the long-term cardioprotective effects of dexrazoxane.

In-Life Functional Assessment: Echocardiography

Serial echocardiography is a non-invasive and essential tool for monitoring cardiac function over the course of a long-term study.

Protocol 3.2: Echocardiographic Assessment of Cardiac Function

-

Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize distress and movement artifacts.

-

Imaging: Use a high-frequency ultrasound system with a small animal probe. Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measurements: At baseline and regular intervals throughout the study (e.g., every 4 weeks), measure the following parameters:

-

Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

-

-

Calculations: From the primary measurements, calculate:

-

Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

-

Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] * 100

-

-

Causality: A progressive decline in FS and EF in the doxorubicin-only group, which is attenuated or prevented in the dexrazoxane co-treated group, provides strong evidence of long-term cardioprotection.[14]

Terminal Assessment: Histopathology and Biomarker Analysis

At the study endpoint, terminal procedures are performed to collect tissues and blood for detailed analysis.

Protocol 3.3: Histopathological and Biomarker Analysis

-

Sample Collection: At the end of the observation period, euthanize the animals. Collect blood via cardiac puncture for serum separation and immediately excise the heart.

-

Heart Processing: Weigh the heart and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses.

-

Histopathology:

-

Embed the fixed heart tissue in paraffin, section it, and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining.[17]

-

A pathologist blinded to the treatment groups should score the sections for myocardial damage (e.g., vacuolization, inflammation, fibrosis) using a semi-quantitative grading system.

-

-

Biomarker Analysis:

Section 4: Long-Term Safety and Toxicological Profile

While the cardioprotective benefits of dexrazoxane are well-established, a thorough evaluation of its long-term safety profile in animal models is crucial. The primary concerns that have been investigated are myelosuppression and the potential for secondary malignancies.

Myelosuppression

Dexrazoxane can cause dose-limiting myelosuppression (neutropenia, thrombocytopenia), which can be additive to that caused by chemotherapy.[18] However, in most animal studies and clinical trials, this has been found to be manageable and reversible.[18]

Secondary Malignancies

The potential for dexrazoxane to increase the risk of secondary malignancies has been a subject of intense scrutiny. This concern arose partly because dexrazoxane is a derivative of a cytotoxic agent and its interaction with topoisomerase II. Some early studies in pediatric patients suggested a possible increased risk.[19] However, extensive long-term follow-up studies and large retrospective analyses have largely not substantiated this risk.[20][21] Animal studies have not consistently shown a carcinogenic potential, and the benefits in preventing life-threatening cardiotoxicity are generally considered to outweigh the theoretical risk.[19][20]

Reproductive Toxicity

Animal studies have indicated a potential for reproductive toxicity. Testicular atrophy has been observed in rats and dogs at doses below or equal to those used in humans.[18] These findings have led to warnings regarding potential male infertility.[18]

Conclusion: A Preclinical Perspective on Long-Term this compound Administration

Decades of research in diverse and robust animal models have unequivocally demonstrated the long-term efficacy of dexrazoxane (this compound) in preventing or significantly reducing anthracycline-induced cardiotoxicity. The mechanisms of action, centered on iron chelation and modulation of topoisomerase IIβ, are well-supported by preclinical data. The experimental workflows detailed in this guide provide a validated framework for the continued investigation of cardioprotective agents.

While long-term safety concerns, particularly regarding myelosuppression and a theoretical risk of secondary malignancies, have been thoroughly investigated, the overwhelming balance of evidence from animal models supports the significant net benefit of dexrazoxane in the context of anthracycline chemotherapy. These preclinical findings have been foundational to its successful translation to the clinic, where it remains an indispensable tool for protecting the hearts of cancer patients and improving the long-term outlook for survivors.

References

- 1. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cardioprotective effect of dexrazoxane (this compound) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-lasting effect of dexrazoxane against anthracycline cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Early and delayed cardioprotective intervention with dexrazoxane each show different potential for prevention of chronic anthracycline cardiotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Efficacy of Dexrazoxane in Cardiac Protection in Pediatric Patients Treated With Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Late health outcomes after dexrazoxane treatment: a report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dexrazoxane exposure and risk of secondary acute myeloid leukemia in pediatric oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Re-emerging Potential of Cardioxane (Dexrazoxane) as a Modulator of the DNA Damage Response in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm Shift from Cardioprotection to Direct Anti-Cancer Engagement

For decades, Cardioxane, the commercial name for dexrazoxane, has been firmly entrenched in the oncological pharmacopeia as a vital cardioprotective agent, shielding patients from the dose-limiting cardiotoxicity of anthracyclines. However, a deeper interrogation of its molecular mechanisms reveals a more intricate and compelling narrative. Originally investigated as a primary antineoplastic agent, dexrazoxane's journey has come full circle, with mounting evidence suggesting its potential as a direct anti-cancer agent, particularly in combination therapies. This guide provides a comprehensive technical overview of dexrazoxane's anti-cancer properties, moving beyond its established role to explore its direct effects on tumor cell biology. We will dissect its mechanisms of action, delve into preclinical and clinical evidence, and provide detailed methodologies for its investigation in a research setting.

The Molecular Underpinnings of Dexrazoxane's Anti-Cancer Activity

Dexrazoxane's anti-neoplastic potential stems from its dual action as an iron chelator and a catalytic inhibitor of topoisomerase II. While its iron-chelating properties were initially thought to be the primary driver of its cardioprotective effects, recent evidence suggests that its interaction with topoisomerase II is central to both its protective and its potential anti-cancer activities[1].

Catalytic Inhibition of Topoisomerase IIα and Induction of a DNA Damage Response

Unlike topoisomerase II "poisons" such as doxorubicin, which stabilize the enzyme-DNA cleavage complex and lead to extensive, lethal double-strand breaks, dexrazoxane acts as a catalytic inhibitor of topoisomerase IIα (TOP2A)[2]. It does not induce the same level of catastrophic DNA damage. Instead, it leads to a more nuanced induction of DNA breaks, which in turn activates the cellular DNA Damage Response (DDR) pathway[3][4].

This activation follows a canonical signaling cascade:

-

Induction of DNA Breaks : Dexrazoxane's interaction with TOP2A results in the formation of DNA double-strand breaks (DSBs)[3].

-

Activation of Sensor Kinases : These DSBs are recognized by the ATM (ataxia telangiectasia mutated) kinase, and to a lesser extent, the ATR (ATM and Rad3-related) kinase[3].

-

Signal Transduction : Activated ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2[3].

-

p53 Accumulation : This cascade leads to the phosphorylation and stabilization of the tumor suppressor protein p53[3].

-

Cell Fate Determination : Stabilized p53 can then transcriptionally activate genes involved in cell cycle arrest, apoptosis, or DNA repair, ultimately determining the fate of the cancer cell.

Signaling Pathway: Dexrazoxane-Induced DNA Damage Response

The Pivotal Role of ATF3: A Molecular Switch

A key player in the cellular response to dexrazoxane is the Activating Transcription Factor 3 (ATF3). Dexrazoxane treatment induces ATF3 expression in a TOP2A- and ATM-dependent manner[3][4]. ATF3 appears to act as a critical regulator, influencing the decision between cell survival and cell death. Studies have shown that ATF3 controls the accumulation of p53 and the generation of double-strand breaks, suggesting it functions as a switch between DNA damage repair and apoptosis following dexrazoxane treatment[3][4]. The knockdown of ATF3 has been shown to delay the repair of dexrazoxane-induced DSBs, further highlighting its role in this process[3].

Induction of G2/M Cell Cycle Arrest

Consistent with the activation of the DNA damage checkpoint, dexrazoxane has been shown to induce cell cycle arrest at the G2/M phase in cancer cells[5][6][7][8]. This arrest prevents cells with damaged DNA from proceeding through mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Preclinical Evidence of Anti-Cancer Activity

While early clinical trials of dexrazoxane as a monotherapy showed insufficient efficacy, a body of preclinical evidence demonstrates its cytotoxic and anti-proliferative effects against various cancer cell lines, particularly in combination with other chemotherapeutic agents[9][10].

In Vitro Cytotoxicity

Dexrazoxane exhibits direct cytotoxic effects on cancer cells, although with lower potency compared to traditional chemotherapeutics. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| JIMT-1 | Breast Cancer | 97.5 | [11] |

| MDA-MB-468 | Breast Cancer | 36 | [11] |

| HL-60 | Leukemia | 9.59 ± 1.94 | [2][12] |

Synergistic Interactions with Chemotherapy

The most promising anti-cancer potential of dexrazoxane lies in its synergistic effects when combined with other cytotoxic agents.

-

Anthracyclines : In acute myelogenous leukemia (AML) cell lines, dexrazoxane has been shown to have a schedule-dependent synergistic cytotoxic response with doxorubicin, daunorubicin, and idarubicin[1]. The anti-tumor effect was generally greater for the combination than for the anthracycline alone[1].

-

Etoposide : A synergistic effect was observed for all combinations and schedules of etoposide with dexrazoxane in AML cell lines[1].

-

Cisplatin : Dexrazoxane has been noted to enhance the anti-proliferative effects of cisplatin in human ovarian cancer cells[4].

-

Cyclophosphamide : In some experimental tumor models, a markedly synergistic anti-tumor effect was observed when cyclophosphamide was combined with dexrazoxane[13].

Logical Workflow: Investigating Dexrazoxane's Synergistic Potential

In Vivo Monotherapy and Combination Studies

While originally showing limited efficacy as a monotherapy in early clinical development, preclinical in vivo models have provided more encouraging results for combination therapies[4][9]. For instance, a study in male C57BL6/J mice treated with doxorubicin showed that co-administration of dexrazoxane not only provided cardioprotection but also preserved vascular endothelial cell function[14][15]. Another study in a canine cancer model demonstrated the safety of concurrent administration of dexrazoxane and doxorubicin[16]. In a rat model of breast cancer, dexrazoxane did not negatively impact the anti-tumor effects of doxorubicin combined with trastuzumab[17].

Clinical Evidence and Future Directions

The clinical evaluation of dexrazoxane's anti-cancer efficacy has been largely secondary to its primary indication as a cardioprotectant. Most clinical trials have focused on demonstrating that it does not compromise the anti-tumor activity of the primary chemotherapeutic regimen[18][19].

However, some "hints of antitumor activity" were noted in early Phase I trials where dexrazoxane was investigated as a single agent[4][9]. These trials established that leukopenia and thrombocytopenia were the dose-limiting toxicities[4][9].

More recently, an interim analysis of a Phase II study in patients with advanced or metastatic soft-tissue sarcoma suggested that the upfront use of dexrazoxane with doxorubicin did not reduce progression-free survival (PFS). In fact, the observed PFS of 8.4 months was longer than the historical control of 4.6 months for doxorubicin alone, though this was not a direct comparison within the trial.

The future of dexrazoxane as an anti-cancer agent likely lies in its strategic use in combination therapies. Its ability to modulate the DNA damage response and its synergistic effects with several classes of chemotherapeutics warrant further investigation in well-designed clinical trials. Identifying patient populations and tumor types that are most likely to benefit from the addition of dexrazoxane to standard chemotherapy regimens will be a critical next step.

Key Experimental Methodologies

For researchers investigating the anti-cancer potential of dexrazoxane, a number of key in vitro assays are essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of dexrazoxane, the combination chemotherapeutic agent, and the combination of both for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

DNA Damage Assessment (Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."

Protocol:

-

Cell Preparation: Harvest cells after treatment with dexrazoxane and resuspend them at a concentration of 1 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).

-

Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer to unwind the DNA. Apply a voltage to draw the negatively charged DNA towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., Vista Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as the percentage of DNA in the tail and the tail moment (a product of the tail length and the fraction of DNA in the tail)[12][20][21][22].

Topoisomerase II Activity Assay (kDNA Decatenation)

Principle: This assay measures the catalytic activity of topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Decatenated minicircles can be separated from the catenated network by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, NaCl, MgCl2, DTT, and BSA), ATP, and kDNA substrate[11][23][24].

-

Inhibitor Addition: Add varying concentrations of dexrazoxane (or a control inhibitor like etoposide) to the reaction tubes.

-

Enzyme Addition: Add a purified topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes[3][11][23][24][25].

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and often a proteinase K to digest the enzyme[11][23][24].

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis[3][11][23][24][25].

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands[3][11][23][24][25]. The degree of inhibition is determined by the reduction in the amount of decatenated product.

Cell Cycle Analysis (Flow Cytometry)

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), to measure the DNA content of individual cells. The fluorescence intensity is proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting and Fixation: Harvest cells after dexrazoxane treatment and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Staining: Rehydrate the fixed cells in PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA)[17].

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is measured for each cell.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. Cell cycle analysis software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The narrative of dexrazoxane is evolving. While its role as a cardioprotectant is undisputed, a compelling case is being built for its re-evaluation as a direct anti-cancer agent, particularly within the framework of combination chemotherapy. Its unique mechanism as a catalytic topoisomerase II inhibitor that modulates the DNA damage response, coupled with its demonstrated synergistic effects with established cytotoxic agents, opens up new avenues for therapeutic development. The methodologies outlined in this guide provide a robust framework for researchers to further explore and validate the anti-cancer potential of this intriguing molecule, potentially unlocking new treatment strategies for a range of malignancies.

References

- 1. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phase I trials of dexrazoxane and other potential applications for the agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase I trials of dexrazoxane and other potential applications for the agent. | Semantic Scholar [semanticscholar.org]

- 10. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. topogen.com [topogen.com]

- 12. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]

- 13. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview and historical development of dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Statistics of the Comet assay: a key to discriminate between genotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. topogen.com [topogen.com]

- 25. inspiralis.com [inspiralis.com]

Methodological & Application

Application Notes & Protocols: Cardioxane (Dexrazoxane) Administration in Murine Cancer Models for Cardioprotection

Introduction: The Cardioprotective Imperative in Preclinical Oncology

Anthracyclines, such as Doxorubicin (DOX), are potent and widely used chemotherapeutic agents critical in treating a spectrum of cancers.[1] However, their clinical utility is often constrained by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and congestive heart failure.[2] This serious adverse effect necessitates the investigation of cardioprotective strategies in relevant preclinical models. Cardioxane, the brand name for Dexrazoxane (DZR), stands as the only FDA-approved drug specifically indicated to mitigate the cardiotoxicity associated with anthracycline-based chemotherapy.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for administering Dexrazoxane in murine cancer models. The focus is to establish a robust and reproducible experimental framework to evaluate its cardioprotective efficacy without compromising the antitumor effects of the primary chemotherapeutic agent.

The Mechanistic Rationale for Dexrazoxane Administration

Understanding the mechanism of action is paramount to designing a logical and effective administration protocol. Doxorubicin is believed to exert its cardiotoxic effects through two primary pathways, both of which are targeted by Dexrazoxane.

-

Iron-Mediated Oxidative Stress: Doxorubicin forms complexes with intracellular iron, catalyzing the generation of reactive oxygen species (ROS).[2][5] Cardiomyocytes are particularly vulnerable due to their lower concentrations of ROS-scavenging enzymes like superoxide dismutase and catalase.[2] Dexrazoxane is a cyclic derivative of EDTA that penetrates cell membranes and is hydrolyzed intracellularly to its active, open-ring form, ADR-925.[6][7] This metabolite is a potent iron chelator, binding to free iron and preventing the formation of the toxic Doxorubicin-iron complex, thereby mitigating oxidative stress and subsequent mitochondrial damage.[2][8]

-

Topoisomerase IIβ (TOP2B) Inhibition: A more recently elucidated mechanism involves the interaction of Doxorubicin with TOP2B, an enzyme essential for DNA replication in cardiomyocytes. Doxorubicin traps TOP2B in a complex with DNA, leading to DNA double-strand breaks and triggering apoptosis.[1][9] Dexrazoxane is thought to act as a catalytic inhibitor of TOP2B, preventing Doxorubicin from binding and thereby preserving cardiomyocyte DNA integrity.[5][10]

The following diagram illustrates the proposed dual mechanism of Dexrazoxane's cardioprotective action.

Caption: Mechanism of Doxorubicin cardiotoxicity and Dexrazoxane protection.

Pre-Protocol Planning: A Self-Validating Experimental Design

The success of a Dexrazoxane study hinges on meticulous planning. The protocol must be designed as a self-validating system where the effects on the tumor and the heart are concurrently and accurately assessed.

-

Animal Model Selection: The choice of mouse strain and tumor model (e.g., xenograft, syngeneic, genetically engineered) should be guided by the specific cancer type being investigated. Ensure the model is sensitive to the chosen anthracycline.

-

Chemotherapeutic Agent: While Doxorubicin is the most common, Dexrazoxane has also been studied with other anthracyclines like epirubicin, daunorubicin, and idarubicin.[11] The dose of the chemotherapeutic agent should be sufficient to induce measurable cardiotoxicity over the study period.

-

Control Groups: A robust study requires multiple control groups to isolate the effects of each agent:

-

Vehicle Control (e.g., Saline or appropriate buffer)

-

Tumor-bearing + Doxorubicin only

-

Tumor-bearing + Dexrazoxane only

-

Tumor-bearing + Dexrazoxane + Doxorubicin

-

-

Pharmacokinetic Considerations: A critical insight from preclinical studies is the marked pharmacokinetic difference between Dexrazoxane and Doxorubicin. Dexrazoxane is eliminated from the body much more rapidly.[12] This disparity underscores the importance of precise timing in administration to ensure the protective agent is present at peak efficacy when the anthracycline is administered.

Detailed Application Protocols

Reagent Preparation & Formulation

-

Dexrazoxane (this compound):

-

Dexrazoxane is typically supplied as a sterile, lyophilized powder.

-

Reconstitute the powder with a suitable vehicle. A 0.167 M sodium lactate solution is often used clinically and in preclinical studies to achieve a stock concentration of 10 mg/mL.[13][14]

-

The reconstituted solution can be further diluted with 0.9% Sodium Chloride (saline) or 5% Dextrose in Water (D5W) to the final desired concentration for injection.[14]

-

Causality: The choice of vehicle is critical to ensure solubility, stability, and physiological compatibility. Isotonic solutions are recommended to prevent injection site irritation.[15]

-

-

Doxorubicin HCl:

-

Prepare Doxorubicin fresh on the day of use by dissolving it in sterile 0.9% saline to the desired stock concentration (e.g., 2 mg/mL).[13]

-

Protect the solution from light, as Doxorubicin is light-sensitive.

-

Dosage and Timing: The Core of the Protocol

The dose ratio and the interval between Dexrazoxane and Doxorubicin administration are the most critical variables for achieving cardioprotection.

-

Dose Ratio: A Dexrazoxane-to-Doxorubicin (DZR:DOX) dose ratio of 10:1 is the most widely recommended and studied ratio, based on both clinical and preclinical data.[3][12][14] Ratios from 5:1 to 20:1 have also been shown to be effective in a dose-dependent manner in mice.[11][12][13] Higher doses of Doxorubicin may require higher DZR:DOX ratios for complete protection.[12][13]

-

Timing: Dexrazoxane must be administered prior to Doxorubicin. The optimal window is administering the full dose of Dexrazoxane approximately 30 minutes before the Doxorubicin injection.[4][8][11] This allows time for Dexrazoxane to enter the cells and be converted to its active chelating form, ADR-925.[6]

Table 1: Recommended Dosage and Timing in Murine Models

| Parameter | Recommendation | Rationale & References |

|---|---|---|

| DZR:DOX Dose Ratio | 10:1 to 20:1 (w/w) | Provides effective cardioprotection across multiple studies. Higher ratios may be needed for higher DOX doses.[4][11][12][13] |

| Administration Timing | Administer DZR 30 minutes before DOX | Allows for intracellular conversion to the active metabolite (ADR-925) and ensures peak availability during DOX administration.[4][8][11] |

| Example Dosing | DOX: 4 mg/kgDZR: 40 mg/kg | A specific example of a 10:1 ratio used effectively in C57BL/6J mice.[4][16] |

Step-by-Step Administration Workflow

The following protocol outlines the intraperitoneal (i.p.) route of administration, which is common in murine studies. The intravenous (i.v.) route via the tail vein is also acceptable and may offer different pharmacokinetic profiles.[17] Always adhere to your institution's IACUC guidelines for substance administration.[15][17]

Caption: Experimental workflow for co-administration of Dexrazoxane and Doxorubicin.

Detailed Steps:

-